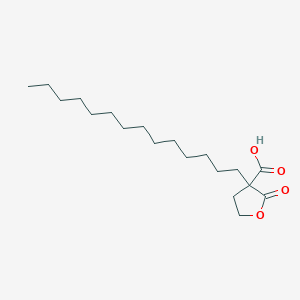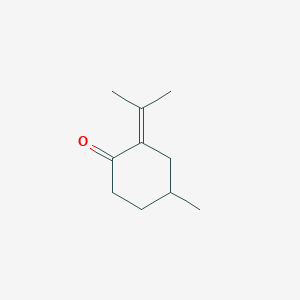
Cyclohexanone, 4-methyl-2-(1-methylethylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanone, 4-methyl-2-(1-methylethylidene)- is an organic compound with the molecular formula C10H16O. It is a derivative of cyclohexanone, characterized by the presence of a methyl group and an isopropylidene group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Cyclohexanone, 4-methyl-2-(1-methylethylidene)- can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with isopropylidene derivatives under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of cyclohexanone, 4-methyl-2-(1-methylethylidene)- often involves large-scale chemical reactors where the reactants are mixed and heated to specific temperatures. The process may include purification steps, such as distillation or recrystallization, to obtain a high-purity product suitable for various applications.
化学反応の分析
Types of Reactions
Cyclohexanone, 4-methyl-2-(1-methylethylidene)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Cyclohexanone, 4-methyl-2-(1-methylethylidene)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of high-performance materials, such as polymers and resins, due to its stability and reactivity.
作用機序
The mechanism by which cyclohexanone, 4-methyl-2-(1-methylethylidene)- exerts its effects involves interactions with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
類似化合物との比較
Similar Compounds
Cyclohexanone, 5-methyl-2-(1-methylethylidene)-: A similar compound with a different methyl group position.
Cyclohexene, 1-methyl-4-(1-methylethylidene)-: Another related compound with a double bond in the cyclohexane ring.
Pulegone: A stereoisomer with similar structural features.
Uniqueness
Cyclohexanone, 4-methyl-2-(1-methylethylidene)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and materials.
特性
CAS番号 |
3304-26-5 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
4-methyl-2-propan-2-ylidenecyclohexan-1-one |
InChI |
InChI=1S/C10H16O/c1-7(2)9-6-8(3)4-5-10(9)11/h8H,4-6H2,1-3H3 |
InChIキー |
NUSCRUPZDHHONQ-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(=O)C(=C(C)C)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2,6-Dichloro-3-methylphenyl)sulfanyl]pyridine-3-sulfonamide](/img/structure/B14737683.png)
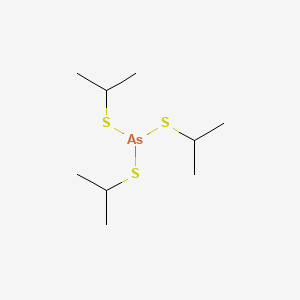
![N-(2,3-dimethylphenyl)-2-[[4-methyl-5-[(1-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)oxymethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14737692.png)
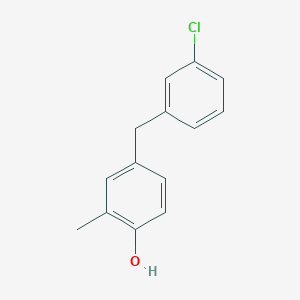
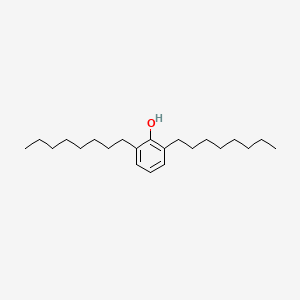
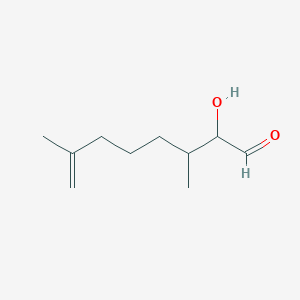
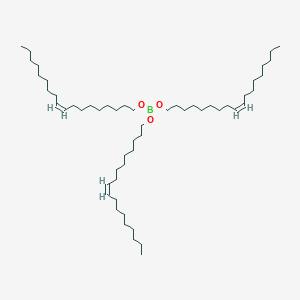


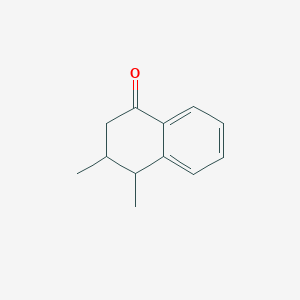
![2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B14737724.png)
